3-(1-Benzoylpiperidin-4-yl)propanoic acid
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Overview
Description
3-(1-Benzoylpiperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzoyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-(1-Benzoylpiperidin-4-yl)propanoic acid involves the reaction of 3-(4-Piperidyl)propionic hydrochloride with benzoyl chloride in the presence of sodium acetate and acetic acid . The reaction is typically carried out under ice-cooling conditions for 15 minutes, followed by stirring at room temperature overnight. The reaction mixture is then concentrated and extracted with ethyl acetate. The extract is dried and concentrated under reduced pressure to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzoylpiperidin-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of hydroxyl derivatives or other reduced forms.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(1-Benzoylpiperidin-4-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(1-Benzoylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propanoic acid: A compound with a similar propanoic acid backbone but with a pyridine ring instead of a piperidine ring.
4-Piperidinepropanoic acid: A compound with a similar piperidine ring but without the benzoyl group.
Uniqueness
3-(1-Benzoylpiperidin-4-yl)propanoic acid is unique due to the presence of both the benzoyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in various chemical reactions and applications.
Properties
IUPAC Name |
3-(1-benzoylpiperidin-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(18)7-6-12-8-10-16(11-9-12)15(19)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUKEGTXSFDMCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598161 |
Source
|
Record name | 3-(1-Benzoylpiperidin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75999-93-8 |
Source
|
Record name | 3-(1-Benzoylpiperidin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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